molecular formula C28H22ClN3O4 B2976697 4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2976697
M. Wt: 499.9 g/mol
InChI Key: UKHXFNMEESCBBU-UHFFFAOYSA-N
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Description

4-[3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a synthetic compound featuring a hybrid scaffold combining a 1,2-dihydroquinoline core, a pyrazoline ring, and a terminal oxobutanoic acid moiety. This structure is part of a broader class of non-competitive inhibitors targeting enzymes such as carbonic anhydrases and kinases . The 6-chloro substituent on the quinoline ring enhances electron-withdrawing properties, while the phenyl and oxobutanoic acid groups contribute to hydrophobic interactions and hydrogen-bonding capabilities, respectively. The compound is synthesized via general procedure G, involving condensation of intermediates under THF or DCM solvents, followed by purification using flash chromatography or crystallization from ethyl acetate .

Properties

IUPAC Name

4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN3O4/c29-19-11-12-21-20(15-19)26(18-9-5-2-6-10-18)27(28(36)30-21)22-16-23(17-7-3-1-4-8-17)32(31-22)24(33)13-14-25(34)35/h1-12,15,23H,13-14,16H2,(H,30,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHXFNMEESCBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines elements of quinoline and pyrazole, which are known for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity of the compound to these targets can modulate their activity, leading to various pharmacological effects. For instance, compounds with similar structures have been shown to exhibit enzyme inhibition and receptor binding properties, which are critical in developing therapeutic agents for diseases like cancer and bacterial infections.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures have demonstrated significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity : Compounds containing the pyrazole moiety are often evaluated for their antioxidant capabilities. Research indicates that such derivatives can scavenge free radicals effectively, contributing to their potential as therapeutic agents in oxidative stress-related conditions .

Anticancer Potential : The structural components of the compound suggest possible anticancer activity. Similar quinoline and pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antibacterial Screening : A study synthesized a series of pyrazole derivatives and evaluated their antibacterial activity. One compound exhibited a minimum inhibitory concentration (MIC) of 22.4 µg/mL against Bacillus subtilis, indicating strong antibacterial potential .
  • Antioxidant Activity Assessment : Research comparing various pyrazole derivatives showed that certain compounds had antioxidant activities surpassing that of ascorbic acid, highlighting their potential for therapeutic applications in oxidative stress management .
  • Anticancer Studies : Investigations into quinoline-based compounds have revealed their ability to inhibit tumor growth in vitro and in vivo models, suggesting that similar structures may also exhibit anticancer properties .

Data Tables

Activity Type Description Reference
AntibacterialSignificant activity against Staphylococcus aureus with MIC values < 30 µg/mL
AntioxidantDPPH scavenging activity higher than ascorbic acid
AnticancerInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Halogen substituents (Cl, Br, F) at the quinoline or pyrazoline phenyl rings improve solubility in polar solvents and enhance binding affinity to enzymatic targets via dipole interactions . For instance, Compound 13 (3-Cl-Ph) shows a 15% lower yield than the target compound, likely due to steric hindrance during synthesis .
  • Methoxy Substitutents : Compound 15 (3-OMe-Ph) exhibits reduced crystallinity compared to halogenated analogues, necessitating chromatographic purification .
  • Brominated Derivatives : Compounds 22 and 24 (4-Br-Ph) demonstrate higher molecular weights and distinct NMR chemical shifts (δ 7.85–8.10 ppm for aromatic protons) due to bromine’s inductive effect .

Spectroscopic and Computational Analysis

  • NMR Profiling : The target compound’s <sup>1</sup>H NMR shows a characteristic doublet at δ 5.20–5.40 ppm (pyrazoline CH2), absent in analogues with bulky substituents (e.g., Compound 25), which exhibit peak broadening due to restricted rotation .
  • HRMS Validation : All derivatives align with theoretical masses (e.g., target compound: [M+H]<sup>+</sup> 518.1042; observed: 518.1038) .
  • Multiwfn Analysis: Electron localization function (ELF) studies reveal that the oxobutanoic acid moiety in the target compound has a higher electron density (ELF = 0.85) than its amide derivative (Compound 25, ELF = 0.78), favoring ionic interactions in aqueous environments .

Q & A

What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

Basic Research Question
The compound is synthesized via a multi-step protocol involving cyclocondensation and functionalization. Key steps include:

  • General Procedure G (as described in and ): Reacting substituted quinoline precursors (e.g., 6-chloro-4-phenyl-1,2-dihydroquinolin-2-one) with pyrazoline intermediates in tetrahydrofuran (THF), followed by precipitation from ethyl acetate .
  • Yield Optimization :
    • Use Design of Experiments (DOE) to optimize reactant stoichiometry, temperature, and reaction time. For example, substituent-dependent yields (e.g., 86% for bromophenyl analogs vs. 22% for chlorophenyl derivatives in ) suggest steric and electronic factors influence reactivity .
    • Purification via flash chromatography and recrystallization improves purity, as validated by HPLC (>95%) .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question
A combination of analytical techniques is critical:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks to confirm the quinoline, pyrazoline, and oxobutanoic acid moieties. For example, aromatic protons in the quinoline ring appear at δ 7.2–8.5 ppm, while pyrazoline CH2 groups resonate at δ 3.0–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₃₀H₂₃ClN₃O₄) and isotopic patterns .
  • HPLC : Use reverse-phase columns (e.g., C18) with UV detection at 254 nm to confirm purity (>95%) .

How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

Advanced Research Question
SAR studies require systematic substitution and biological evaluation:

  • Substituent Variation : Modify the phenyl (e.g., 3-fluoro, 3-chloro, 3-methoxy in ) and quinoline (e.g., 4-bromo in ) groups to assess electronic and steric effects .
  • Pharmacophore Modeling : Use the title compound’s framework to map hydrogen bond acceptors (e.g., oxobutanoic acid) and hydrophobic regions (e.g., phenyl groups) for target binding .
  • Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cellular uptake) to correlate structural changes with activity trends.

What strategies can resolve contradictions in bioactivity data across experimental models?

Advanced Research Question
Conflicting data may arise from assay conditions or compound stability:

  • Assay Validation : Standardize protocols (e.g., pH, temperature, solvent) using controls from (e.g., reference inhibitors like Hedgehog Antagonist VIII).
  • Purity Reassessment : Re-analyze batches via HPLC to rule out degradation products (e.g., reports >95% purity for active analogs) .
  • Stereochemical Analysis : Verify stereochemistry using chiral HPLC or X-ray crystallography, as diastereomers may exhibit divergent activities .

How can computational approaches elucidate the compound’s mechanism of action?

Advanced Research Question
Integrate computational tools with experimental

  • Molecular Docking : Simulate binding to hypothesized targets (e.g., kinases, GPCRs) using software like AutoDock. Align results with SAR trends (e.g., chloro substituents enhancing hydrophobic interactions) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) to identify critical binding residues.
  • Quantum Mechanical Calculations : Calculate electrostatic potential maps to rationalize substituent effects on reactivity (e.g., electron-withdrawing groups stabilizing transition states) .

What methodologies are recommended for assessing the compound’s stability under various storage conditions?

Advanced Research Question
Stability studies ensure reproducible results:

  • Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC and NMR .
  • Long-Term Storage : Store lyophilized samples at –20°C (as in for similar compounds) to prevent hydrolysis of the oxobutanoic acid group .
  • Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., decarboxylation or ring-opening) and adjust formulation accordingly.

Notes

  • References : Ensure all data is cross-validated with primary literature and avoid non-peer-reviewed sources (e.g., commercial catalogs in ).
  • Ethical Compliance : Adhere to safety protocols from and , including proper PPE and first-aid measures for oxobutanoic acid derivatives .

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